molecular formula C14H20N2O B8555733 N-phenyl-N-piperidin-3-yl-propionamide

N-phenyl-N-piperidin-3-yl-propionamide

Cat. No. B8555733
M. Wt: 232.32 g/mol
InChI Key: RDUKFEYXIMQGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Name
CCC(=O)N(c1ccccc1)C1CCCN(Cc2ccccc2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH:10]([N:14]([C:15]([CH2:16][CH3:17])=[O:18])[c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[CH2:11][CH2:12][CH2:13]1.[CH3:25][OH:26]>>[NH:8]1[CH2:9][CH:10]([N:14]([C:15]([CH2:16][CH3:17])=[O:18])[c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[CH2:11][CH2:12][CH2:13]1

Inputs

Step One
Name
CCC(=O)N(c1ccccc1)C1CCCN(Cc2ccccc2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCC(=O)N(c1ccccc1)C1CCCN(Cc2ccccc2)C1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
CCC(=O)N(c1ccccc1)C1CCCNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.